

A Technical Guide to Chlorophyll d: Structure, Function, and Experimental Analysis

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Compound of Interest

Compound Name: Chlorophyll d

Cat. No.: B1255416

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll d (Chl d) is a unique variant of chlorophyll, the primary pigment in photosynthesis. First identified by Harold Strain and Winston Manning in 1943, its definitive characterization occurred with the discovery of the cyanobacterium *Acaryochloris marina* in 1996.[1][2] This pigment is distinguished by its ability to absorb far-red light, a characteristic that enables organisms possessing it to perform oxygenic photosynthesis in light environments depleted of the visible spectrum.[1][2][3] This guide provides a comprehensive overview of the molecular structure, biosynthetic pathway, and key experimental protocols for the study of **chlorophyll d**, tailored for an audience in research and drug development.

Molecular Structure and Physicochemical Properties

The fundamental structure of **chlorophyll d** is a chlorin ring, a large heterocyclic ring with a magnesium ion (Mg^{2+}) at its center.[4] Its structure is very similar to that of chlorophyll a, with one critical modification: a formyl group ($-CHO$) replaces the vinyl group ($-CH=CH_2$) at the C3 position of the chlorin ring.[1][5] This seemingly minor alteration is responsible for a significant red-shift in its light absorption spectrum.[1]

Quantitative Molecular Data

The key physicochemical properties of **chlorophyll d** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₅₄ H ₇₀ MgN ₄ O ₆	[1][3][6][7]
Molecular Weight	895.5 g/mol	[1][6]
Monoisotopic Mass	894.5145777 Da	[6]
CAS Number	519-63-1	[1][6]
Appearance	Greenish hue, can appear more yellow-green	[1]
Solubility	Lipid-soluble; soluble in organic solvents like acetone, methanol, and diethyl ether	[1][8]

Spectroscopic Properties

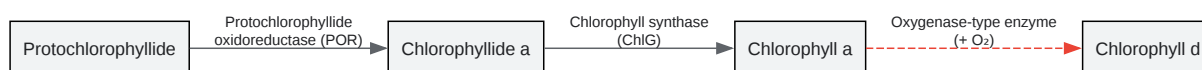
The presence of the formyl group at the C3 position allows **chlorophyll d** to absorb light at longer wavelengths, specifically in the far-red region of the electromagnetic spectrum.[1] This is a crucial adaptation for organisms living in environments where shorter wavelength light is filtered out.[2]

Spectroscopic Parameter	Wavelength (nm)	Solvent/Condition
Absorption Maximum (Qy band)	~710 - 740 nm	In vivo
Absorption Maximum	696 nm	90% Acetone-water
Absorption Maximum	710 nm	General
Fluorescence Emission Maximum	~725 nm	In vivo (A. marina)

Biosynthesis of Chlorophyll d

The biosynthesis of **chlorophyll d** is an adaptation of the canonical chlorophyll a pathway. It is understood that chlorophyll a serves as the direct precursor to **chlorophyll d**.^{[5][9]} The key transformation is the oxidation of the vinyl group at the C3 position of chlorophyll a into a formyl group. Isotope labeling experiments using ^{18}O have confirmed that the oxygen atom in this formyl group is derived from molecular oxygen, strongly suggesting the involvement of an oxygenase-type enzyme in this final conversion step.^[5] However, as of 2022, the specific enzyme responsible for this reaction has not yet been identified.^[2]

The process is influenced by environmental factors, particularly light and oxygen levels.^{[5][9]} ^{[10][11]} Studies on *Acaryochloris marina* have shown that **chlorophyll d** can be synthesized in a light-independent manner.^{[9][11]}



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Caption: Biosynthetic pathway of **Chlorophyll d** from Chlorophyll a.

Experimental Protocols

Extraction and Purification of Chlorophyll d

The lipid-soluble nature of **chlorophyll d** dictates the use of organic solvents for its extraction from cellular material. A common source for **chlorophyll d** is the cyanobacterium *Acaryochloris marina*.

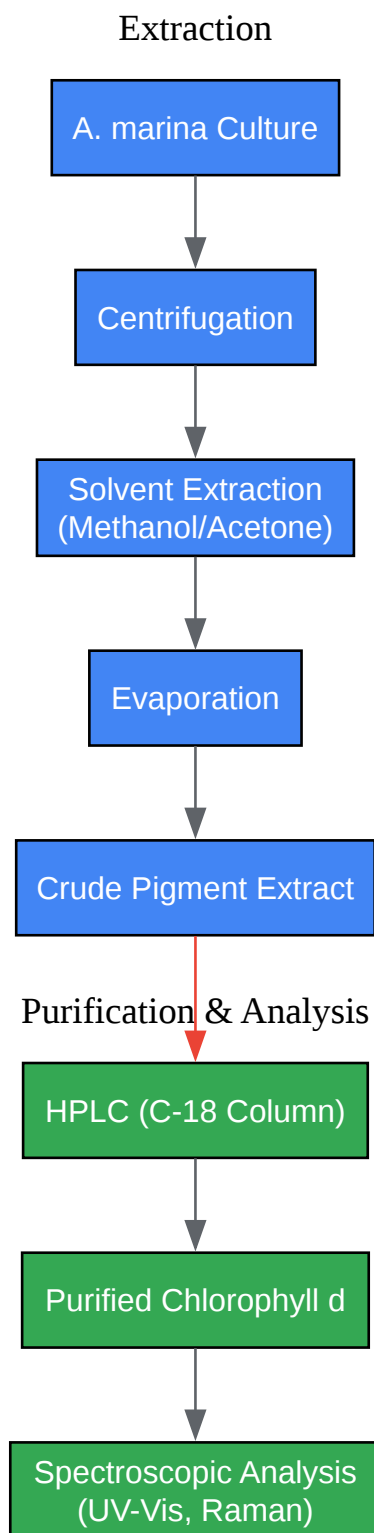
Protocol: Pigment Extraction from *Acaryochloris marina*

- Cell Harvesting: Centrifuge the cell culture to obtain a cell pellet.
- Solvent Extraction: Perform sequential extraction of the cell pellet using 100% methanol and 100% acetone.^[12] This can be aided by sonication to ensure thorough cell lysis and pigment recovery.^[12] The extraction is complete when the solvent is no longer colored.
- Solvent Evaporation: Combine the extracts and reduce the volume using a rotary vacuum evaporator at room temperature.^[12]

- **Transfer to a Hydrophobic Solvent:** For stable storage, the pigments can be transferred to a hydrophobic solvent like diethyl ether, hexane, or light petrol.[\[8\]](#)

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

- **Column:** A C-18 column is typically used for the separation of chlorophylls.[\[12\]](#)
- **Mobile Phase:** A gradient of solvents is employed for elution. For instance, a linear gradient from 80%/20% (v/v) methanol/aqueous 50 mM ammonium acetate to 80%/20% (v/v) methanol/acetone can be used.[\[12\]](#)
- **Detection:** Pigments are detected using a UV-Vis detector, monitoring wavelengths between 400–750 nm.[\[12\]](#)
- **Fraction Collection:** The fraction corresponding to **chlorophyll d** is collected, and the solvent is evaporated.[\[12\]](#)



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